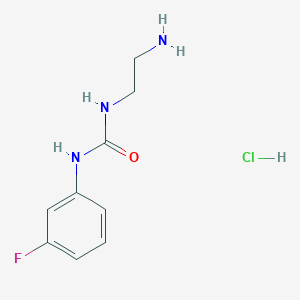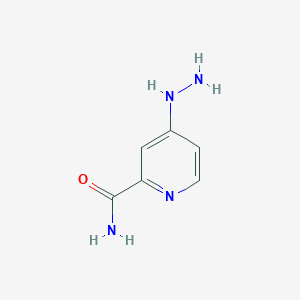
4-Hydrazinylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinylpicolinamide is a chemical compound with the molecular formula C6H8N4O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group attached to a picolinamide moiety, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpicolinamide typically involves the reaction of picolinic acid with hydrazine. The process can be carried out under various conditions, including refluxing in an appropriate solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like electrosynthesis have also been explored for the preparation of amides, including this compound, due to their green and sustainable nature .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydrazinylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinylpicolinamide derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinylpicolinamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 4-Hydrazinylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The compound’s hydrazinyl group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydrazinylbenzoic acid
- 4-Hydrazinylpyridine
- 4-Hydrazinylquinoline
Comparison: Compared to these similar compounds, 4-Hydrazinylpicolinamide exhibits unique properties due to the presence of the picolinamide moietyFor example, while 4-Hydrazinylbenzoic acid and 4-Hydrazinylpyridine share similar hydrazinyl groups, the picolinamide structure in this compound provides additional sites for chemical modification and interaction with biological targets .
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
4-hydrazinylpyridine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-6(11)5-3-4(10-8)1-2-9-5/h1-3H,8H2,(H2,7,11)(H,9,10) |
InChI-Schlüssel |
DKGOYSHLWXPSSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1NN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
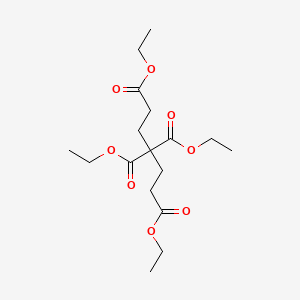

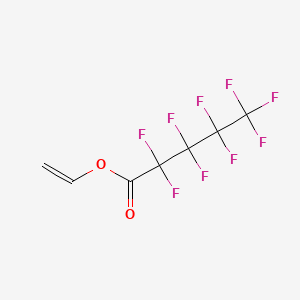
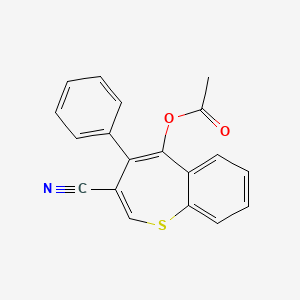

amine](/img/structure/B12084484.png)
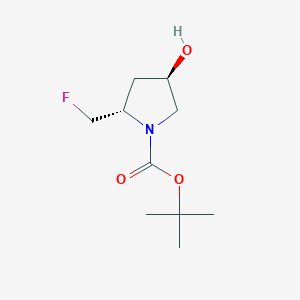




![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
